1-Bromo-4-(pentyloxy)benzene
Overview
Description
1-Bromo-4-(pentyloxy)benzene is a chemical compound that is part of a broader class of bromobenzene derivatives. These compounds are characterized by a bromine atom attached to a benzene ring, which is further substituted with various alkyl or alkoxy groups. The presence of the bromine atom makes these compounds highly reactive and useful as intermediates in organic synthesis, particularly in the formation of aryllithium compounds, which are pivotal in various coupling reactions .
Synthesis Analysis
The synthesis of 1-bromo-4-(pentyloxy)benzene and related compounds typically involves halogenation reactions, such as the Friedel-Crafts reaction, which is a classic method for attaching alkyl or acyl groups to aromatic rings. For instance, the synthesis of 1-bromo-4-n-pentyl benzene was achieved using bromobenzene, n-pentoyl chloride, and hydrazine hydrate as starting materials, followed by a Wolff-Kishner-Huang reduction to yield the final product with a purity of 99.3% . This method demonstrates the feasibility of synthesizing bromobenzene derivatives with high purity and yield under optimized conditions.
Molecular Structure Analysis
The molecular structure of bromobenzene derivatives, including 1-bromo-4-(pentyloxy)benzene, is influenced by the steric and electronic effects of the substituents. For example, the presence of bulky alkyl groups can lead to the formation of rotational isomers, as indicated by the NMR spectra of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, which show peak coalescence at elevated temperatures . Additionally, the crystal structure of related compounds reveals various intermolecular interactions, such as C–Br...π(arene), C–H...Br, and Br...Br interactions, which significantly affect the solid-state packing .
Chemical Reactions Analysis
Bromobenzene derivatives are versatile in chemical reactions due to the presence of the reactive bromine atom. They can undergo nucleophilic substitution reactions to form aryllithium species, which are useful intermediates in coupling reactions . Furthermore, the effect of the bromine atom and the substituted alkyl chain on the interfacial self-assembly of these compounds has been studied, showing that electrostatic attractions and van der Waals forces play crucial roles in their self-assembly processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-bromo-4-(pentyloxy)benzene are influenced by both the bromine atom and the pentyloxy substituent. The bromine atom contributes to the compound's reactivity, while the alkyl chain affects its solubility and phase behavior. For instance, the study of the self-assembly of bromobenzene derivatives on highly oriented pyrolytic graphite (HOPG) surfaces revealed that the molecular structure and functional groups significantly influence the arrangements, highlighting the importance of these properties in understanding the behavior of such compounds at interfaces .
Scientific Research Applications
Interfacial Self-Assembly Studies
1-Bromo-4-(pentyloxy)benzene and its derivatives have been explored for their self-assembling properties. The research by Li et al. (2012) delved into the self-assemblies of compounds including 1-bromo-4-(pentadecyloxy)benzene on highly oriented pyrolytic graphite. The study highlighted the influence of molecular structure and functional groups on their arrangements, with a focus on the roles of electrostatic attractions and non-covalent interactions in these self-assemblies (Li et al., 2012).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
1-bromo-4-pentoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLQRHZDICIFRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426881 | |
Record name | 1-Bromo-4-(pentyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(pentyloxy)benzene | |
CAS RN |
30752-18-2 | |
Record name | 1-Bromo-4-(pentyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.